![molecular formula C15H12Cl2N2O3 B2996984 [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386278-23-5](/img/structure/B2996984.png)
[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate, also known as CCPC, is a chemical compound with potential applications in scientific research. CCPC belongs to the class of pyridine carboxylate derivatives, which have been found to exhibit a range of biological activities.
Scientific Research Applications
[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial and antifungal activity against several strains of bacteria and fungi. [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has potential applications in drug discovery and development, as well as in understanding the molecular mechanisms of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is not fully understood, but it has been suggested that it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been found to induce oxidative stress and DNA damage in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of bacteria and fungi by disrupting their cell membranes. [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has no known physiological effects in humans, as it has not been tested in clinical trials.
Advantages and Limitations for Lab Experiments
One advantage of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is its broad spectrum of activity against cancer cells, bacteria, and fungi. It is also relatively easy to synthesize and can be obtained in large quantities. However, [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has some limitations for lab experiments, including its low solubility in water and its potential toxicity to healthy cells. Further studies are needed to optimize the formulation and dosage of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate for effective use in scientific research.
Future Directions
There are several future directions for research on [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate. One area of interest is its potential use in combination therapy with other anticancer drugs to enhance their efficacy. Another direction is to investigate the molecular targets of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate in cancer cells and bacteria to better understand its mechanism of action. Additionally, further studies are needed to evaluate the safety and pharmacokinetics of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate in animal models and eventually in clinical trials.
Synthesis Methods
[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be synthesized through a multi-step process starting from 2-chloro-3-methylphenol and 6-chloronicotinic acid. The synthesis involves the protection of the phenolic hydroxyl group, followed by the nucleophilic substitution of the chlorine atom with a cyanide group, and subsequent hydrolysis to yield the carboxylic acid. The final step involves the coupling of the carboxylic acid with the amine group to form the carbamate.
properties
IUPAC Name |
[2-(3-chloro-2-methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-9-11(16)3-2-4-12(9)19-14(20)8-22-15(21)10-5-6-13(17)18-7-10/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPIMFFAVCKIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2996901.png)
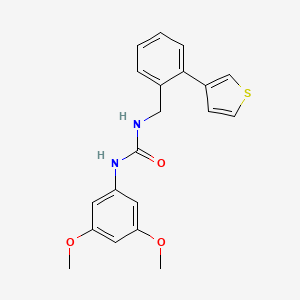
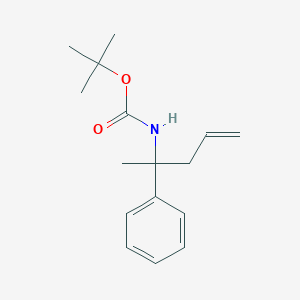
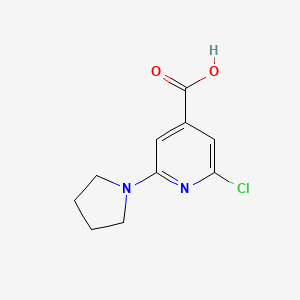
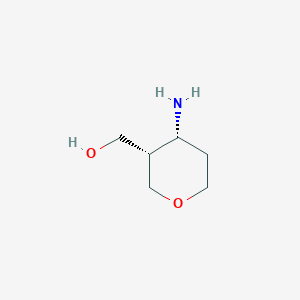
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2996910.png)
![2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole](/img/structure/B2996912.png)

![N-(1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2996915.png)
![2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2996916.png)
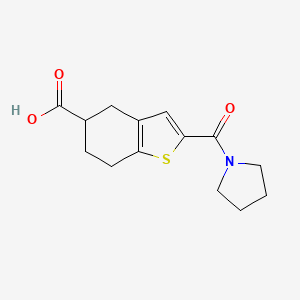
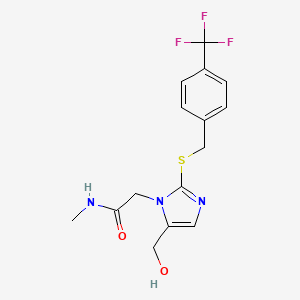

![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)